Cholesterylamine Cholesterylamine
Brand Name: Vulcanchem
CAS No.: 2126-93-4
VCID: VC1576770
InChI: InChI=1S/C27H47N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17,28H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)C
Molecular Formula: C27H47N
Molecular Weight: 385.7 g/mol

Cholesterylamine

CAS No.: 2126-93-4

Cat. No.: VC1576770

Molecular Formula: C27H47N

Molecular Weight: 385.7 g/mol

* For research use only. Not for human or veterinary use.

Cholesterylamine - 2126-93-4

Specification

CAS No. 2126-93-4
Molecular Formula C27H47N
Molecular Weight 385.7 g/mol
IUPAC Name (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine
Standard InChI InChI=1S/C27H47N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17,28H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
Standard InChI Key YGPZWPHDULZYFR-DPAQBDIFSA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)N)C)C
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)C

Introduction

Synthesis Methods

Stereoselective Synthesis

A novel stereoselective synthetic method has been developed for the preparation of 3α-cholesterylamine, demonstrating several advantageous features including:

  • Utilization of easily accessible cholesterol as starting material

  • High stereoselectivity in the synthesis process

  • Simple procedural techniques

  • Short reaction time requirements

  • Good product yield

This stereoselective approach represents a significant advancement in the synthesis of aminosterols, allowing for precise control of the stereochemistry at the critical C-3 position. The method's efficiency makes it particularly valuable for laboratory-scale production of cholesterylamine for research purposes.

Physical and Chemical Properties

Membrane Interaction Characteristics

Cholesterylamine exhibits distinct physical and chemical properties that influence its behavior in biological systems, particularly in membrane environments:

PropertyCholesterylamineCholesterolReference
Acyl chain ordering in fluid PSM bilayersEqually effective as cholesterolBaseline comparison
Acyl chain ordering in fluid DPPC bilayersSlightly less efficient than cholesterolBaseline comparison
Phase transition effectEliminates PSM and DPPC gel-to-liquid crystalline phase transition enthalpy linearly with concentrationSimilar effect
Thermostability effectFailed to increase thermostability of ordered PSM domains in fluid bilayersIncreases thermostability
Liquid-ordered phase formationForms liquid-ordered phase with saturated PSM or DPPCForms liquid-ordered phase

These properties demonstrate that cholesterylamine, while similar to cholesterol in many aspects, possesses unique characteristics due to its positively charged amino group, particularly affecting its interactions with membrane phospholipids.

Biological Activity and Membrane Interactions

Comparative Membrane Effects

Cholesterylamine's biological activity is closely linked to its interactions with cellular membranes. Research has shown that in certain contexts, cholesterylamine can mimic cholesterol's effects on membrane organization:

  • In binary mixed bilayers, cholesterylamine forms liquid-ordered phases with saturated phospholipids similar to those formed by cholesterol

  • The average lifetime of trans parinaric acid (tPA) in aminocholesterol-containing bilayers was slightly shorter (approximately 18 ns) compared to cholesterol-containing bilayers (approximately 20 ns), indicating formation of a slightly more disordered liquid-ordered phase

  • Cholesterylamine can protect phosphatidylserine and phosphatidylcholine from Triton X-100-induced solubilization, similar to cholesterol's protective effect

Comparison with Related Aminosterols

Other aminosterol derivatives have shown biological activities that may provide insight into potential functions of cholesterylamine:

  • The stereoisomer (22R)-22-aminocholesterol has been identified as a potent inhibitor of the biosynthesis of pregnenolone from cholesterol by purified bovine mitochondrial P-450scc

  • (22R)-22-aminocholesterol binds approximately 1000 times more tightly than its diastereomer (22S)-22-aminocholesterol (dissociation constants of 25 nM versus 13 μM, respectively)

These findings highlight the importance of stereochemistry in aminosterol compounds and suggest potential biological activity mechanisms for cholesterylamine.

Research Applications

Model Membrane Studies

One of the primary applications of cholesterylamine is in model membrane research:

  • It serves as an effective cholesterol analog in lipid bilayer studies

  • The compound is particularly valuable in membrane systems where a partial positive charge is beneficial

  • Fluorescent conjugates of aminocholesterol have been successfully employed in high-throughput screening assays for sterol efflux in cellular systems

Biotechnological Applications

The cationic nature of cholesterylamine makes it potentially useful for various biotechnological applications:

  • Similar cationic lipids have been used to complex DNA for the preparation of transfection-competent lipid/DNA lipoplexes

  • Cationic sterol derivatives have shown promise as transfection agents for gene delivery

  • Some cationic sterol compounds demonstrate antimicrobial properties, suggesting potential applications in antimicrobial research

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